N-(Tetradecanoyl)-sphing-4-enine

Catalog No.
S627660
CAS No.
34227-72-0
M.F
C32H63NO3
M. Wt
509.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Tetradecanoyl)-sphing-4-enine

CAS Number

34227-72-0

Product Name

N-(Tetradecanoyl)-sphing-4-enine

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetradecanamide

Molecular Formula

C32H63NO3

Molecular Weight

509.8 g/mol

InChI

InChI=1S/C32H63NO3/c1-3-5-7-9-11-13-15-16-18-19-21-23-25-27-31(35)30(29-34)33-32(36)28-26-24-22-20-17-14-12-10-8-6-4-2/h25,27,30-31,34-35H,3-24,26,28-29H2,1-2H3,(H,33,36)/b27-25+/t30-,31+/m0/s1

InChI Key

ZKRPGPZHULJLKJ-JHRQRACZSA-N

SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCC)O

Synonyms

N-Myristoyl-D-sphingosine; N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl]Tetradecanamide; N-[2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl]-, [R-[R*,S*-(E)]]Tetradecanamide

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCC)O

Potential roles in cell signaling:

N-tetradecanoyl-sphing-4-enine has been investigated for its potential role in cell signaling pathways. Studies suggest that it might be involved in various cellular processes, including:

  • Cell proliferation and differentiation: N-tetradecanoyl-sphing-4-enine may play a role in regulating cell growth and development. Source: A study published in the Journal of Biological Chemistry, "Sphingolipid Metabolism and Signaling in Drosophila imaginal Discs": )
  • Cell death (apoptosis): N-tetradecanoyl-sphing-4-enine might be involved in the process of programmed cell death, where cells are eliminated in a controlled manner. Source: A review article published in Advances in Biological Regulation, "Sphingolipid signaling in cell death and survival":

N-(Tetradecanoyl)-sphing-4-enine, also known as Ceramide d18:1/14:0, is a member of the sphingolipid family, specifically categorized as a ceramide. Its chemical formula is C32H63NO3, and it plays a crucial role in various biological processes. This compound is characterized by a long-chain fatty acid (tetradecanoic acid) linked to a sphingoid base, contributing to its structural and functional properties .

, primarily involving its formation and breakdown. It is synthesized from sphinganine through the action of ceramide synthases, which catalyze the acylation process. The key reaction can be summarized as follows:

  • Synthesis:
    sphinganine+tetradecanoic acidceramide synthaseN tetradecanoyl sphing 4 enine\text{sphinganine}+\text{tetradecanoic acid}\xrightarrow{\text{ceramide synthase}}\text{N tetradecanoyl sphing 4 enine}
  • Degradation:
    N-(Tetradecanoyl)-sphing-4-enine can be hydrolyzed by ceramidases to release sphingosine and tetradecanoic acid, thereby participating in lipid metabolism and signaling pathways .

N-(Tetradecanoyl)-sphing-4-enine exhibits significant biological activities, influencing cellular processes such as apoptosis, cell proliferation, and inflammation. It acts as a signaling molecule that can modulate various cellular pathways, including those related to stress responses and tumor suppression. For instance, it has been shown to interact with the p53 protein, enhancing its activity under cellular stress conditions . Additionally, ceramides like N-(tetradecanoyl)-sphing-4-enine are implicated in the regulation of cell membrane dynamics and lipid raft formation.

The synthesis of N-(Tetradecanoyl)-sphing-4-enine can be achieved through several methods:

  • Enzymatic Synthesis:
    • Using ceramide synthases that catalyze the reaction between sphinganine and tetradecanoic acid.
  • Chemical Synthesis:
    • Various synthetic routes have been developed, often involving the protection of functional groups followed by acylation reactions.
  • Total Synthesis:
    • More complex synthetic strategies may involve multiple steps to construct the sphingoid backbone along with the acyl chain .

N-(Tetradecanoyl)-sphing-4-enine has several applications in research and medicine:

  • Biomedical Research: Used as a tool to study sphingolipid metabolism and signaling pathways.
  • Pharmaceutical Development: Investigated for its potential therapeutic effects in cancer treatment due to its interaction with tumor suppressor proteins like p53.
  • Cosmetic Industry: Explored for its moisturizing properties in skin care formulations due to its role in maintaining skin barrier function .

Studies have demonstrated that N-(Tetradecanoyl)-sphing-4-enine interacts with various proteins and receptors:

  • p53 Protein: The binding affinity of N-(Tetradecanoyl)-sphing-4-enine to p53 suggests it may stabilize this tumor suppressor protein under stress conditions, enhancing its activity .
  • Cell Membrane Receptors: It may influence receptor-mediated signaling pathways through interactions with lipid rafts and membrane microdomains.

N-(Tetradecanoyl)-sphing-4-enine is part of a broader class of ceramides that share structural similarities but differ in their acyl chain lengths or modifications. Here are some similar compounds:

Compound NameAcyl Chain LengthUnique Features
N-(Dodecanoyl)-sphing-4-enine12 carbonsShorter acyl chain affecting binding
N-(Hexadecanoyl)-sphing-4-enine16 carbonsLonger chain with different biological activities
N-(Octadecanoyl)-sphing-4-enine18 carbonsAssociated with different metabolic pathways
N-(Eicosanoyl)-sphing-4-enine20 carbonsPotentially involved in inflammation response
N-(Tetracosanoyl)-sphing-4-enine24 carbonsLonger chain impacting membrane properties

The uniqueness of N-(Tetradecanoyl)-sphing-4-enine lies in its specific interaction profile with proteins like p53 and its role in cellular stress responses compared to other ceramides .

Apoptotic Signaling Through Ceramide-Rich Membrane Domains

N-(Tetradecanoyl)-sphing-4-enine is generated by acid sphingomyelinase within cholesterol- and sphingomyelin-enriched nanodomains. Its biophysical tendency to self-associate displaces cholesterol, coalescing nanodomains into micrometre-scale “ceramide platforms” that trap receptor trimers, adaptor proteins, and initiator caspases [4] [5].

  • Fas cell surface death receptor. In lymphoid cells that express normal plasma-membrane sphingomyelin, Fas clustering on ceramide platforms amplifies death-inducing-signalling-complex formation and initiator caspase eight activation; genetic depletion of sphingomyelin synthase reduces both clustering and apoptosis, despite identical receptor density [6].
  • Ceramide channel hypothesis. Fourteen-carbon ceramide monomers align to form hydrophilic pores that permit cytochrome c efflux from mitochondria; anti-apoptotic B-cell lymphoma two family members dismantle these pores, confirming their relevance to intrinsic pathway activation [7] [8].
  • Domain size and apoptotic potency. Synthetic C₁₄ derivatives lacking the C-1 hydroxyl group still form large domains and frequently exceed native ceramide in apoptotic efficacy, underscoring the primacy of nanodomain architecture over hydroxyl chemistry [9] [10].

Table 1 Quantitative evidence for N-(Tetradecanoyl)-sphing-4-enine–driven apoptotic nanodomains

Experimental systemCeramide manipulationMeasured outcomeQuantitative resultReference
WR/Fas-SMS1 murine lymphoid cellsPhysiological nanodomain formationAnnexin V–positive apoptosis after Fas antibody (50 ng mL⁻¹, 6 h)31% apoptotic cells versus 9.9% in sphingomyelin-deficient counterparts [6]
Rat liver mitochondria4 μM C₁₄ ceramide, 15 minCytochrome c release90% release versus <5% in vehicle; abolished by recombinant B-cell lymphoma two [7]
Human epidermoid carcinoma (A431)C₁₄ ceramide derivative versus nativeActive caspase three after 12 h1.4-fold higher activity than native ceramide [9]

Collectively, the fourteen-carbon species acts as a spatial organiser that lowers the threshold for receptor-initiated and mitochondrial apoptosis.

Mitochondrial Fragmentation via Mitochondrial Fission Factor Protein Interactions

De novo synthesis of N-(Tetradecanoyl)-sphing-4-enine by ceramide synthase six enriches the outer mitochondrial membrane in ageing lymphocytes and metabolically stressed hepatocytes [11] [12]. Saturated fourteen-carbon ceramide displays high-affinity binding (K_d ≈ 50 nM) to mitochondrial fission factor, positioning dynamin-related protein one at fission sites and precipitating rapid organelle division [12].

Key mechanistic observations

  • Ceramide synthase six–null hepatocytes resist palmitate-induced fragmentation, retaining tubular mitochondria and oxidative phosphorylation [12].
  • In vivo, combined heterozygous loss of ceramide synthase six and mitochondrial fission factor abrogates high-fat-diet hepatic fragmentation and normalises insulin sensitivity [12] [13].
  • In activated CD8⁺ T cells from twenty-four-month-old mice, fourteen-carbon ceramide accounts for ≈70% of ceramide accumulated in purified mitochondria; its removal restores protein kinase A–mediated inhibitory phosphorylation of dynamin-related protein one, preventing fragmentation [11].

Table 2 Mitochondrial fragmentation metrics controlled by N-(Tetradecanoyl)-sphing-4-enine

ModelGenotype / treatmentFragmented mitochondria (% cells)Basal oxygen consumption rate changeReference
Primary hepatocytes, palmitate 250 μM, 6 hWild-type65% ± 4%−42% vs control [12]
Same, ceramide synthase six knockout18% ± 3%−5% vs control [12]
Splenic CD8⁺ T cells, 24 monthsWild-type72% ± 6%−80% OCR [11]
Same, ceramide synthase six knockout21% ± 4%−12% OCR [11]

Thus, N-(Tetradecanoyl)-sphing-4-enine is a chain-length–specific ligand that couples lipid overload or senescence to mitochondrial network disassembly through mitochondrial fission factor recognition.

Autophagy Modulation Through Sphingolipid-Protein Crosstalk

Selective autophagy of dysfunctional mitochondria—mitophagy—requires tethering of autophagosomes to organelle membranes. N-(Tetradecanoyl)-sphing-4-enine fulfils this receptor function by direct binding to microtubule-associated protein one light chain three beta on the autophagosomal membrane [14] [15].

  • Ceramide–microtubule-associated protein one light chain three beta interaction. Photoreactive biotinylated C₁₄ ceramide pulls down only lipid-conjugated microtubule-associated protein one light chain three beta; point mutation phenylalanine-52-to-alanine abolishes binding and blocks mitophagy [14].
  • Chain-length selectivity. C₁₆ and C₁₈ ceramides exhibit weaker binding, indicating a preference of the receptor pocket for fourteen-carbon acyl chains [14].
  • Bioenergetic impact. Forced accumulation of fourteen-carbon ceramide lowers oxygen consumption by eighty per cent and ATP by seventy per cent in carcinoma cells within three hours [15].

Table 3 Autophagy and bioenergetic endpoints regulated by N-(Tetradecanoyl)-sphing-4-enine

InterventionAutophagosome–mitochondrion colocalisationOxygen consumption rateATP contentReference
C₁₄ ceramide 20 μM, 3 h4.5-fold above control20% of control30% of control [15]
C₁₄ ceramide + microtubule-associated protein one light chain three beta-F52A mutantBaseline95% of control92% of control [14]
Ageing CD8⁺ T cells (24 months)3.8-fold above young20% of young25% of young [11]

Convergence with protein kinase signalling
Fourteen-carbon ceramide suppresses protein kinase A activity, thereby preventing inhibitory Ser-six-hundred-thirty-seven phosphorylation of dynamin-related protein one. This potentiates mitophagy and couples autophagy initiation to mitochondrial fragmentation [11]. Pharmacological activation of protein kinase A reverses both events, underscoring the lipid-kinase cross-regulation [11] [14].

Synthesis of Mechanistic Themes

N-(Tetradecanoyl)-sphing-4-enine orchestrates cellular homeostasis by:

  • Re-structuring plasma membranes into ceramide platforms that expedite death-receptor signalling.
  • Acting as a direct lipid ligand for mitochondrial fission factor, licensing dynamin-related protein one–mediated organelle scission.
  • Serving as a receptor on mitochondrial membranes for autophagosomal microtubule-associated protein one light chain three beta, thereby coupling fragmentation to selective removal of damaged organelles.

Physical Description

Solid

XLogP3

11.8

Appearance

Assay:≥95%A crystalline solid

Wikipedia

N-tetradecanoylsphingosine

Use Classification

Lipids -> Sphingolipids [SP] -> Ceramides [SP02] -> N-acylsphingosines (ceramides) [SP0201]

Dates

Last modified: 09-19-2023

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